9-(Tetrahydrofuran-2-yl)-3H-purin-6(9H)-one is a purine derivative characterized by the presence of a tetrahydrofuran moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The molecular formula of this compound is C₁₁H₁₃N₅O, and it has a CAS number of 92658-75-8. It is classified under purines, which are fundamental components of nucleic acids and play critical roles in various biological processes.
The synthesis of 9-(Tetrahydrofuran-2-yl)-3H-purin-6(9H)-one typically involves cyclization reactions starting from suitable precursors. One common synthetic route includes the reaction of 2,5-dimethylfuran with purine derivatives through a series of steps:
These steps may be conducted under controlled conditions to optimize yield and purity.
Industrial production may utilize continuous flow reactors and advanced catalytic systems to enhance scalability and cost-effectiveness. This allows for a more efficient synthesis process while maintaining high purity levels.
The compound has a molecular weight of approximately 223.25 g/mol, and its chemical properties are influenced by both the purine and tetrahydrofuran components, affecting its reactivity and interactions with biological targets.
9-(Tetrahydrofuran-2-yl)-3H-purin-6(9H)-one can participate in various chemical reactions:
The outcomes of these reactions depend on specific reagents and conditions used, leading to various derivatives that may have distinct biological activities or chemical properties.
The mechanism of action for 9-(Tetrahydrofuran-2-yl)-3H-purin-6(9H)-one involves its interaction with specific molecular targets, such as enzymes and receptors within biological systems. These interactions can modulate enzymatic activities and influence biochemical pathways, potentially leading to therapeutic effects against diseases.
Relevant data such as melting point or boiling point were not specified in the sources but can be determined through experimental methods.
9-(Tetrahydrofuran-2-yl)-3H-purin-6(9H)-one has several important applications in scientific research:
This compound's unique characteristics make it a valuable subject for ongoing research in medicinal chemistry and related fields.
The synthesis of 9-(tetrahydrofuran-2-yl)-3H-purin-6(9H)-one (CAS 92658-75-8, C₉H₁₀N₄O₂) relies on strategic ring-forming methodologies to construct its characteristic tetrahydrofuran-purine architecture. Two principal cyclization strategies dominate:
Copper-Catalyzed Hydroxycyclopropanol Ring-Opening Cyclization: This method exploits the inherent strain of cyclopropanol precursors to access substituted tetrahydrofurans. Under Cu(OTf)₂ catalysis (0.1 equiv) with p-xyloquinone (0.5 equiv) in toluene at 80°C, cyclopropanol 7 undergoes regioselective C–C bond cleavage to form copper-homoenolate intermediate 8. Intramolecular nucleophilic trapping by the tethered alcohol then delivers the tetrahydrofuran scaffold 9 with high diastereoselectivity (>20:1 dr) and scalability (gram-scale, 73% yield). This approach exhibits broad functional group tolerance, accommodating aryl, alkyl, and heteroaryl substituents [5].
Lewis Acid-Catalyzed Bicyclization: Cyclopropane carbaldehydes serve as electrophilic partners in reactions with quinone methides/esters. BF₃·OEt₂ catalysis (10 mol%) in dichloroethane at 25°C triggers ring expansion of the cyclopropane carbaldehyde to a carbonyl-stabilized oxyallyl cation. Subsequent [2+n] cycloaddition with o-quinone methide yields complex tetrahydrofurobenzofuran scaffolds 11 in a single pot (65–82% yield). This method enables rapid access to oxygenated tricyclic systems relevant to natural product synthesis [7].
Table 1: Comparative Analysis of Cyclization Methods for Tetrahydrofuran Formation
Method | Catalyst System | Key Intermediate | Yield Range | Stereoselectivity | Key Advantage |
---|---|---|---|---|---|
Cu-catalyzed Ring-Opening | Cu(OTf)₂ / p-Xyloquinone | Copper-homoenolate | 68–73% | >20:1 dr | Scalability, functional group tolerance |
Lewis Acid Bicyclization | BF₃·OEt₂ | Oxyallyl cation | 65–82% | Moderate to high | Rapid access to fused tricyclic systems |
Ultrasound-Assisted N-Alkylation | K₂CO₃/DMF | 2-Bromoethyl-6-chloropurine | 75–85% | N/A | Reduced reaction time (hours vs days) |
Ultrasound irradiation significantly enhances traditional N-alkylation steps in purine functionalization. For example, coupling 4-aminopurine with 1,2-dibromoethane under ultrasound reduces reaction times from 24 hours to 2–4 hours while maintaining yields of 75–85% [2].
Ring-Opening Catalysis
The selective ring-opening of tetrahydrofuran precursors requires tailored catalysts:
Table 2: Performance of Catalytic Systems in Key Synthetic Steps
Reaction Step | Catalyst | Conditions | Key Outcome | Limitation |
---|---|---|---|---|
Cyclopropanol Ring-Opening | Cu(OTf)₂ (0.1 equiv) | Toluene, 80°C, p-Xyloquinone | Regioselective C–C cleavage (>95%) | Requires anhydrous conditions |
Purine N-Alkylation | K₂CO₃ (2.0 equiv) | DMF, ultrasound, 25°C | 85% yield in 3 hours | Limited to primary alkyl halides |
Purine Reduction | Pd/C (10 wt%) | H₂ (1 atm), MeOH, 25°C | Non-selective (8 diastereomers observed) | Unsuitable for stereocritical steps |
Aldol Condensation Optimization
Aldol reactions construct the purine core prior to tetrahydrofuran coupling. Key advances include:
The stereoselective reduction of dehydro intermediates within the tetrahydrofuran-purine scaffold presents significant challenges. Two strategies achieve control:
Rhodium-Catalyzed Cascade Hydrogenation: [Rh(cod)₂]BF₄ with achiral dppp ligand enables unidirectional reduction of cyclic dehydropeptides (e.g., 5a'). The catalyst selectively binds the ΔPhe₁ residue adjacent to a glycine spacer, initiating sequential anti-hydrogenation across the macrocycle. This cascade sets four contiguous stereocenters with 20:1 diastereoselectivity and 88% yield, outperforming Pd/C (which yields all 8 possible diastereomers) [8].
Computational Modeling of Transition States: Transition State Force Field (TSFF) simulations reveal that the observed anti diastereoselectivity arises from conformational strain in the cyclic intermediate. The disfavored syn transition state (7s‡) adopts a high-energy cis-amide conformation (+5.2 kcal/mol vs anti transition state 7a‡), while π-stacking between phenyl groups stabilizes the anti pathway. The predicted diastereoselectivities (30:1 to 78:1) align with experimental observations [8].
Chiral Ligand Effects: While achiral dppp provides high diastereocontrol, chiral ligands (e.g., (R)-BINAP) can override substrate-directed stereoselectivity. In model systems, Rh/(R)-BINAP shifts enantioselectivity toward the (S,S)-isomer (75% ee), demonstrating catalyst control potential for asymmetric synthesis [8].
Continuous flow systems address limitations in batch processing of tetrahydrofuran-purine hybrids:
Lipase TL IM-Catalyzed Esterification: A continuous flow microreactor (PFA tubing, 0.8 mm i.d.) enables enzymatic synthesis of purine nucleoside esters using Thermomyces lanuginosus lipase (TL IM). Optimized conditions (tert-amyl alcohol, 50°C, 35 min residence time, nucleoside:vinyl ester = 1:5) achieve 78–93% yield for 12 derivatives. The biocatalyst retains >90% activity over 10 cycles, eliminating purification between runs and reducing solvent consumption by 60% compared to batch [3].
General Advantages for Purine Chemistry:
Scale-Up Considerations: Flow systems demonstrate linear scalability from milligram to kilogram output for tetrahydrofuran-purine targets. A 72-hour continuous run of lipase TL IM-catalyzed esterification produced 1.2 kg of product with consistent purity (>98% AUC by HPLC), highlighting industrial potential [3] [6].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1